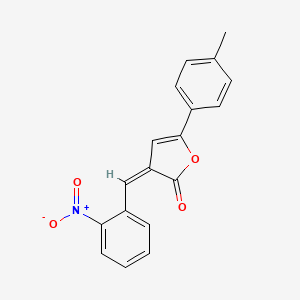
3,5-diphenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-diphenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various areas. This compound is a pyrazoline derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 3,5-diphenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in the development and progression of cancer and other diseases.
Biochemical and Physiological Effects
Studies have shown that 3,5-diphenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has significant biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative damage. The compound has also been shown to possess anti-inflammatory properties, which can reduce inflammation and pain. Additionally, 3,5-diphenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has been shown to possess anticancer properties, which can inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,5-diphenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole in lab experiments is its potential application in the development of new drugs for the treatment of cancer and other diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can affect the viability of cells and tissues.
Future Directions
There are several future directions for the research and development of 3,5-diphenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole. One of the future directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another future direction is the investigation of the mechanism of action of the compound to better understand its pharmacological effects. Additionally, future research can focus on the development of new drugs based on the structure of 3,5-diphenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole for the treatment of cancer and other diseases.
Conclusion
In conclusion, 3,5-diphenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative that has gained significant attention in the field of scientific research due to its potential application in various areas. The compound has been synthesized using different methods and has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. While there are limitations to using this compound in lab experiments, there are several future directions for research and development in this area.
Synthesis Methods
The synthesis of 3,5-diphenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole can be achieved using different methods. One of the most common methods is the reaction of 2-thienylacetic acid with hydrazine hydrate in the presence of acetic anhydride to form 2-thienylhydrazine. The intermediate is then reacted with chalcone in the presence of glacial acetic acid to form the final product. Another method involves the reaction of 2-thienylhydrazine with chalcone in the presence of acetic acid and p-toluenesulfonic acid to form the desired pyrazoline derivative.
Scientific Research Applications
3,5-diphenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has been used in various scientific research applications. One of the main areas of application is in medicinal chemistry. This compound has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has been used as a lead compound in the development of new drugs for the treatment of cancer and other diseases.
properties
IUPAC Name |
(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-20(19-12-7-13-24-19)22-18(16-10-5-2-6-11-16)14-17(21-22)15-8-3-1-4-9-15/h1-13,18H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWPBHDLXKHUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5211116.png)

![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5211128.png)
![methyl 1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5211140.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-(2-fluorophenyl)piperazine](/img/structure/B5211148.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5211156.png)

![N-{2-[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5211172.png)
![ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5211187.png)

![2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide](/img/structure/B5211206.png)
![5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}isophthalic acid](/img/structure/B5211209.png)
![8-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}quinoline](/img/structure/B5211218.png)
